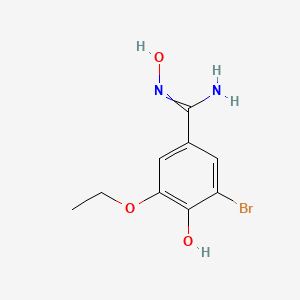
3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide is a chemical compound with the molecular formula C9H11BrN2O3 and a molecular weight of 275.09924 g/mol . This compound is known for its unique structure, which includes a bromine atom, an ethoxy group, and two hydroxyl groups attached to a benzene ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide involves several steps. One common method includes the bromination of 5-ethoxy-4-hydroxybenzenecarboximidamide using bromine or a bromine-containing reagent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide involves its interaction with molecular targets and pathways in biological systems. For example, it has been shown to activate the NF-E2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress . By promoting the expression of antioxidant enzymes and reducing the levels of reactive oxygen species, the compound helps protect cells from damage.
Comparación Con Compuestos Similares
3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide can be compared with other similar compounds, such as:
3-bromo-5-ethoxy-4-hydroxybenzaldehyde: This compound shares a similar structure but lacks the carboximidamide group.
5-bromo-3,4-dihydroxybenzaldehyde: Another related compound, known for its anti-inflammatory and anti-diabetic properties.
The uniqueness of 3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11BrN2O3 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C9H11BrN2O3/c1-2-15-7-4-5(9(11)12-14)3-6(10)8(7)13/h3-4,13-14H,2H2,1H3,(H2,11,12) |
Clave InChI |
LZBCWYUQVTUPCT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=NO)N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide](/img/structure/B11822193.png)
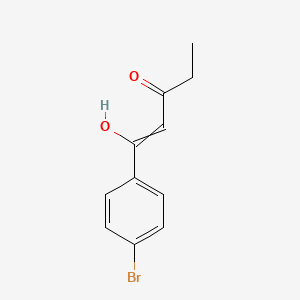

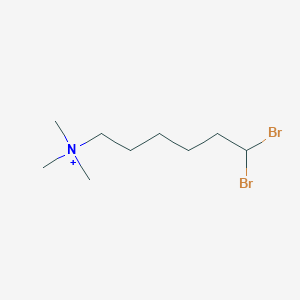
![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)

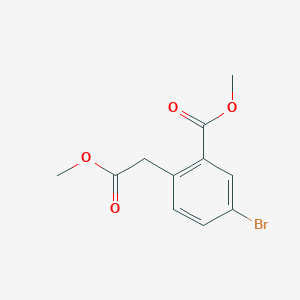

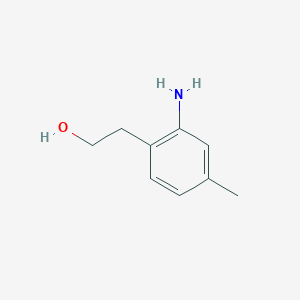

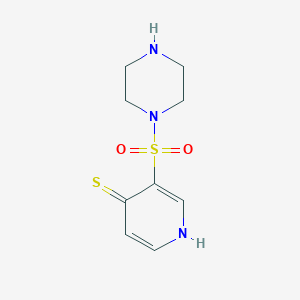

![6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822260.png)

